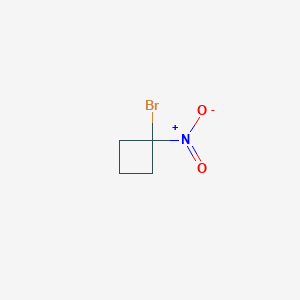
Bis(4-fluorophenyl)methanamine
Vue d'ensemble
Description
“Bis(4-fluorophenyl)methanamine” is a chemical compound with the molecular formula C13H11F2N . It has a molecular weight of 219.23 . It is used in the field of proteomics research .
Synthesis Analysis
The synthesis of “Bis(4-fluorophenyl)methanamine” has been reported in the literature . The compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra . The aggregation behavior of this compound was investigated in different solvents .Molecular Structure Analysis
The molecular structure of “Bis(4-fluorophenyl)methanamine” can be represented by the InChI code: 1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 . This indicates that the compound consists of two 4-fluorophenyl groups attached to a methanamine group .Physical And Chemical Properties Analysis
“Bis(4-fluorophenyl)methanamine” is a powder with a melting point of 31-32°C . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Bis(4-fluorophenyl)methanamine, focusing on six unique fields:
Pharmaceutical Development
Bis(4-fluorophenyl)methanamine is extensively studied for its potential in pharmaceutical development. Its unique chemical structure makes it a valuable intermediate in the synthesis of various therapeutic agents. Researchers explore its use in creating drugs that target specific receptors in the body, potentially leading to treatments for conditions such as depression, anxiety, and other neurological disorders .
Organic Synthesis
In organic chemistry, Bis(4-fluorophenyl)methanamine serves as a crucial building block. Its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a versatile compound for synthesizing complex organic molecules. This application is particularly important in the development of new materials and compounds for industrial use .
Material Science
The compound’s properties are also valuable in material science. Researchers investigate its incorporation into polymers and other materials to enhance their physical and chemical properties. For instance, Bis(4-fluorophenyl)methanamine can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .
Agricultural Chemistry
In agricultural chemistry, Bis(4-fluorophenyl)methanamine is explored for its potential as a precursor in the synthesis of agrochemicals. These agrochemicals can include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. The compound’s efficacy in this field is a subject of ongoing research .
Safety and Hazards
“Bis(4-fluorophenyl)methanamine” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mécanisme D'action
Target of Action
Bis(4-fluorophenyl)methanamine is a complex compound that has been studied in the context of its interaction with DNA . It is part of a class of platinum(II)-based DNA intercalators . The primary targets of this compound are therefore the DNA molecules within cells .
Mode of Action
The compound interacts with DNA by intercalation, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially inhibiting replication and transcription processes . The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
The biochemical pathways affected by Bis(4-fluorophenyl)methanamine are primarily those involved in DNA replication and transcription . By intercalating into the DNA structure, the compound can disrupt these processes, leading to downstream effects such as cell cycle arrest or apoptosis
Result of Action
The molecular and cellular effects of Bis(4-fluorophenyl)methanamine’s action are primarily related to its interaction with DNA . This can lead to disruption of normal cellular processes, potentially resulting in cell death . These effects can vary depending on the specific cell type and the concentration of the compound .
Propriétés
IUPAC Name |
bis(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGTUUHIURRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252426 | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)methanamine | |
CAS RN |
55095-27-7 | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(4-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)





![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)






